Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 191110-53-9 . It has a molecular weight of 245.28 . The IUPAC name for this compound is methyl 1- [ (tert-butoxycarbonyl)amino]-3-hydroxycyclobutanecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h7,13H,5-6H2,1-4H3, (H,12,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Scientific Research Applications
Continuous Photo Flow Chemistry for Deuterium-labeled Compounds
Yamashita, Nishikawa, and Kawamoto (2019) explored the continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate from tert-butyl 2-oxo-2H-pyran-5-carboxylate for the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid. This compound serves as a useful building block for creating various biologically active compounds and materials containing cyclobutane ring systems labeled with deuterium atoms, showcasing its relevance in the preparation of internal standards for pharmacokinetic studies in nonclinical and clinical settings T. Yamashita, H. Nishikawa, T. Kawamoto, 2019.
Facile Synthesis of Deaza-Analogues of Bisindole Marine Alkaloid Topsentin
Carbone et al. (2013) demonstrated the synthesis of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates by one-pot reactions. These compounds, deazaanalogues of the bis-indole alkaloid topsentin, were screened for anticancer activity, showcasing the potential of this class of compounds in the development of new therapeutic agents A. Carbone, V. Spanò, B. Parrino, C. Ciancimino, O. Attanasi, G. Favi, 2013.
Structural Analyses of Methyl Bicyclobutane-1-carboxylate Oligomers
Kawauchi, Nakamura, Kitayama, Padías, and Hall (2005) investigated the anionic polymerization of methyl bicyclobutane-1-carboxylate with tert-butyllithium and bis(2,6-di-tert-butylphenoxy)ethylaluminum, leading to polymers with high trans content. Their study provides valuable insights into the polymerization mechanisms and the potential of these compounds in material science applications T. Kawauchi, Maiko Nakamura, T. Kitayama, A. Padías, H. K. Hall, 2005.
Investigation of Anticorrosive Behaviour
Praveen et al. (2021) focused on the synthesis and anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl. Their research highlights the potential of these compounds in protecting metal surfaces from corrosion, demonstrating their importance in industrial applications B. Praveen, B. Prasanna, N. Mallikarjuna, M. Jagadeesh, N. Hebbar, D. Rashmi, 2021.
Safety and Hazards
properties
IUPAC Name |
methyl 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h7,13H,5-6H2,1-4H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSQCBGGUXHPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
222727-35-7, 191110-53-9 |
Source
|
Record name | methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.